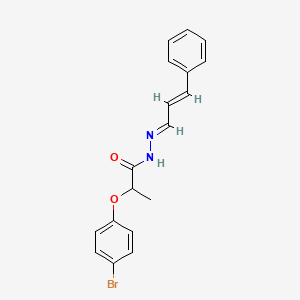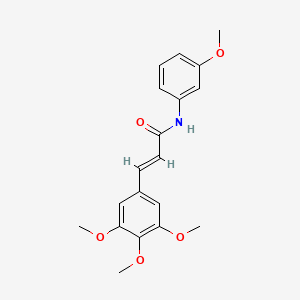![molecular formula C16H17N3O3 B5731865 N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5731865.png)
N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide, also known as Compound 1, is a novel small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
作用機序
The mechanism of action of N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide 1 involves the inhibition of a specific enzyme called glycogen synthase kinase 3 beta (GSK3β). This enzyme is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK3β, N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide 1 is able to modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide 1 has been shown to have a wide range of biochemical and physiological effects. These include inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. In addition, it has been shown to have anti-inflammatory effects, including the inhibition of cytokine production and the downregulation of inflammatory mediators.
実験室実験の利点と制限
One of the advantages of using N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide 1 in lab experiments is its specificity for GSK3β. This allows researchers to study the effects of GSK3β inhibition without the potential confounding effects of other signaling pathways. However, one limitation of using N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide 1 is its relatively low potency compared to other GSK3β inhibitors. This may limit its effectiveness in certain experimental settings.
将来の方向性
There are several potential future directions for research on N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide 1. One area of interest is the development of more potent analogs of this compound. Another potential direction is the exploration of its therapeutic potential in other disease areas, such as diabetes and cardiovascular disease. Finally, further studies are needed to fully elucidate the mechanism of action of N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide 1 and its effects on various signaling pathways.
合成法
The synthesis of N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide 1 involves a multi-step process that begins with the preparation of 2,3-dimethylphenol. This is followed by the synthesis of 2-(2,3-dimethylphenoxy)acetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-aminopyridine to form the final product, N-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide.
科学的研究の応用
N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide 1 has been the subject of extensive scientific research due to its potential therapeutic applications. Some of the areas where this compound has been studied include cancer, inflammation, and neurodegenerative diseases. In cancer research, N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide 1 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, it has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Finally, N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide 1 has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2,3-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-4-3-5-14(12(11)2)21-10-15(20)22-19-16(17)13-6-8-18-9-7-13/h3-9H,10H2,1-2H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTUMBRJVHOSAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)ON=C(C2=CC=NC=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)OCC(=O)O/N=C(/C2=CC=NC=C2)\N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-[Amino(pyridin-4-YL)methylidene]amino 2-(2,3-dimethylphenoxy)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![isopropyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5731813.png)





![3-methyl-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5731859.png)




